Tyrosylglutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

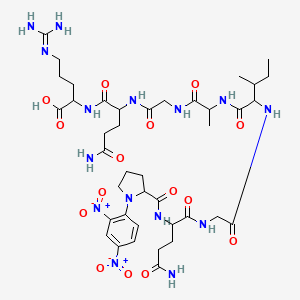

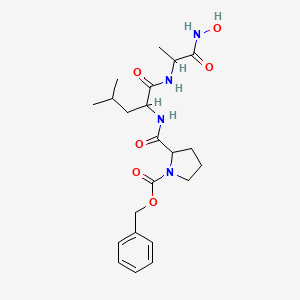

Tyrosylglutamine is a dipeptide composed of the amino acids tyrosine and glutamine Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tyrosylglutamine can be synthesized through peptide bond formation between tyrosine and glutamine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HATU.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using transglutaminases. These enzymes catalyze the formation of peptide bonds between glutamine and tyrosine residues. The enzymatic approach is advantageous due to its specificity and mild reaction conditions, which minimize side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: Tyrosylglutamine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: Reduction of any oxidized forms back to the original dipeptide.

Substitution: Halogenation reactions, such as iodination and chlorination, can occur on the aromatic ring of tyrosine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or periodate can be used.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Halogenation can be achieved using reagents like iodine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of tyrosylquinone derivatives.

Substitution: Formation of iodinated or chlorinated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Tyrosylglutamine has several applications in scientific research:

Chemistry: Used as a model compound in studying peptide bond formation and stability.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the food industry for enhancing the nutritional value and functional properties of protein-based products

Wirkmechanismus

The mechanism of action of tyrosylglutamine involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence signal transduction pathways, and participate in protein-protein interactions. The phenolic hydroxyl group of tyrosine can engage in hydrogen bonding and electrostatic interactions, while the amide group of glutamine can form hydrogen bonds and participate in nucleophilic reactions .

Vergleich Mit ähnlichen Verbindungen

- Tyrosylglycine

- Tyrosylalanine

- Tyrosylvaline

- Tyrosylhistidine

- Tyrosylglutamic acid

- Tyrosylphenylalanine

Comparison: Tyrosylglutamine is unique due to the presence of both tyrosine and glutamine, which confer distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

5-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAQSAUDKMIEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tyrosyl-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029103 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)

![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)

![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)